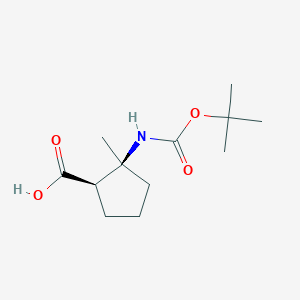

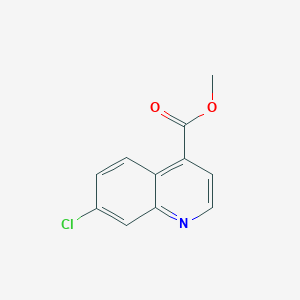

![molecular formula C9H5F3N2O2 B3098375 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one CAS No. 1334627-21-2](/img/structure/B3098375.png)

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one

Overview

Description

“5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one” is a chemical compound with the CAS Number: 1334627-21-2. It has a molecular weight of 230.15 . The compound is solid in physical form and is stored in a sealed, dry environment at 2-8°C .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 230.15 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Spectral and Density Functional Studies

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one has been studied for its absorption and fluorescence spectra. Experimental and time-dependent density functional theory (TDDFT) methods show a substantial red shift in acidic media due to conjugate acid forms. The electron density distribution in ground and excited states was analyzed, providing insights into the substituent effects on these compounds (Gaenko et al., 2006).

Use in Synthesizing Novel Compounds

This compound serves as a building block in synthesizing novel compounds. For example, it has been utilized in the creation of a reactive and versatile condensing agent for producing various chemical structures like amides, esters, and polyamides (Saegusa et al., 1989).

Application in Antimicrobial Studies

Compounds containing 1,3,4-oxadiazole structures exhibit significant biological activities. For instance, they have been synthesized and tested for their antimicrobial efficacy against various bacterial strains (Ustabaş et al., 2020).

Electron Affinity Enhancement in Polymers

In the field of polymer science, this compound has been investigated for enhancing electron affinity in aromatic oxadiazole and triazole chromophores. Such studies aid in understanding the optical and electrochemical properties of polymers for various applications (Chen & Chen, 2004).

Synthesis of Fluorinated Compounds

The compound is also relevant in the synthesis of fluorinated 1,3,4-oxadiazoles, which have applications in various chemical processes. This includes reactions with unsaturated compounds to produce difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).

Role in Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been used in developing efficient OLEDs with low efficiency roll-off. This application highlights its potential in the field of electronic devices (Jin et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Mode of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, which could influence its interaction with potential targets .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. For 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one, it is recommended to be stored in a sealed, dry environment at 2-8°C . .

properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLMGJHHMFZDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

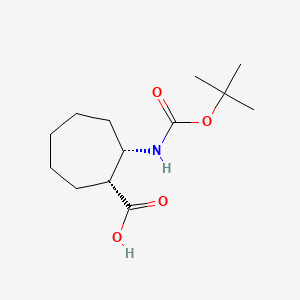

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

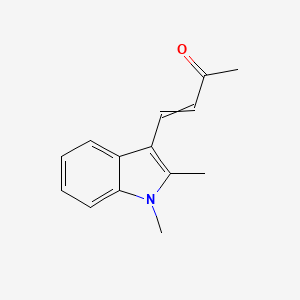

amine](/img/structure/B3098324.png)

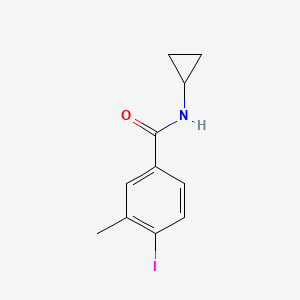

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)

![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)